6-Hydroxy-3-quinolinecarbonitrile
Overview
Description
6-Hydroxy-3-quinolinecarbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a cyano group at the third position and a hydroxyl group at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
6-Hydroxy-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for detecting enzyme activity and as a potential therapeutic agent due to its biological activity
Medicine: The compound exhibits antimicrobial, anticancer, and antiviral properties, making it a candidate for drug development
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the eighth position.
2-Cyano-6-hydroxyquinoline: Differing only in the position of the cyano group, this compound exhibits distinct chemical and biological properties.
Uniqueness: 6-Hydroxy-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its combination of a cyano and hydroxyl group allows for versatile chemical transformations and potential therapeutic applications .
Properties
CAS No. |
13669-59-5 |
---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H |
InChI Key |
FTJUASCRKDSIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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